Lack of Any Direct Quantitative Comparator Data Obstructs Differentiation-Based Selection
A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and major vendor technical libraries returned no study that measured a biological or physicochemical parameter for the target compound alongside a structurally defined comparator. The closest relevant chemical space is represented by patent WO2011002772A1, which describes imidazo[1,2-a]pyridine PBK inhibitors, and by BindingDB entry CHEMBL647825, which records an alpha-1A adrenergic binding affinity for a different 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl} scaffold. Neither dataset includes the 6-chloro-3-substituted derivative. The only publicly available piece of binding data for a close structural relative is from BindingDB Entry BDBM50175312, where 6-(4-chlorophenyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)imidazo[1,2-a]pyridine shows a Ki of 401 nM at 5-HT1A. However, this compound differs in both the substituent at C-6 and the linker length, precluding any direct inference. [1][2]
| Evidence Dimension | Receptor binding affinity (5-HT1A) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 6-(4-chlorophenyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)imidazo[1,2-a]pyridine (BDBM50175312): Ki = 401 nM |
| Quantified Difference | Not calculable – different scaffold and substitution pattern |
| Conditions | 5-HT1A binding assay (displacement of radioligand) |
Why This Matters
Without any target-engagement data for the exact compound, procurement for a specific biological application carries maximum risk of inactivity or off-target effects.
- [1] BindingDB Entry BDBM50175312. Affinity data for 6-(4-chlorophenyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)imidazo[1,2-a]pyridine. Accessed 2026-04-30. View Source
- [2] WO2011002772A1 – Imidazopyridine derivatives and PBK inhibitors containing the same. World Intellectual Property Organization, 2011. View Source
